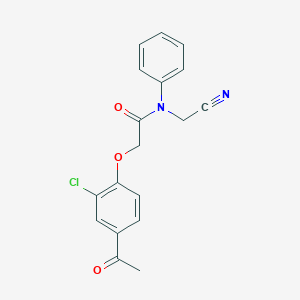
2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride” is a chemical compound with the molecular formula C10H13NO3 . It is also known by its IUPAC name, 2-amino-3-methoxy-2-phenylpropanoic acid .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride” can be represented by the InChI code:1S/C10H13NO3.ClH/c1-14-7-10(11,9(12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H . This compound has a molecular weight of 195.21 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 195.08954328 g/mol . The topological polar surface area is 72.6 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of β-hydroxy-α-amino acids, showcasing its utility in the preparation of various diastereoisomers and contributing to the field of asymmetric synthesis. The synthesis process involves intricate steps like aminohydroxylation, epimerisation, and aziridine formation, indicating its role in complex organic transformations (Davies et al., 2013).
Optical Resolution and Chiral Chemistry
- Studies have focused on obtaining optically active forms of related compounds, highlighting the importance of 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride in the field of stereochemistry. This includes intricate techniques like optical resolution using specific resolving agents and preferential crystallization, shedding light on its significance in obtaining chiral purity and understanding the racemic structures of related compounds (Shiraiwa et al., 2003; Shiraiwa et al., 2006; Shiraiwa et al., 2007).
Chemo-Enzymatic Routes and Biological Applications
- Research demonstrates the chemo-enzymatic preparation routes for chiral compounds derived from 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride, indicating its potential in pharmaceutical applications. This involves using biocatalysts like Porcine pancreas lipase and exploring optimal conditions for enzymatic reactions, signifying its relevance in producing optically pure compounds for medicinal purposes (Zhao et al., 2014; Ezawa et al., 2017).
Neuroprotective and Pharmacological Properties
- Isolated compounds related to 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride have shown neuroprotective effects. This highlights its potential in therapeutic applications, especially in protecting against neurodegenerative diseases. The studies involve characterizing phenylpropanoid esters and exploring their protective effects against glutamate-induced neurotoxicity (Kim & Kim, 2000).
Analytical Chemistry and Material Science
- The compound has roles in analytical chemistry, demonstrated through studies on the kinetics of oxidation reactions and molecular structure analysis. This signifies its importance in understanding chemical reaction mechanisms and material properties. The research delves into aspects like the kinetics of oxidation reactions, X-ray photoelectron spectroscopy, and crystal structure analysis, indicating its broad application in scientific research (Mohana & Prasad, 2008; Venkatesan et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-methoxy-2-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-7-10(11,9(12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQBRAQPVLQKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2598391.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)





![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)
